molecular formula C15H20N2O2 B8197301 Cis-Tert-Butyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate

Cis-Tert-Butyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate

Cat. No.: B8197301
M. Wt: 260.33 g/mol
InChI Key: KFJDWQGAAKUEEW-UHFFFAOYSA-N
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Description

Cis-Tert-Butyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by its unique structural framework, which includes a tetrahydropyrroloindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cis-Tert-Butyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Cis-Tert-Butyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

Cis-Tert-Butyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cis-Tert-Butyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tert-Butyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate: Lacks the cis configuration.

    Methyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate: Contains a methyl group instead of a tert-butyl group.

    Ethyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate: Contains an ethyl group instead of a tert-butyl group.

Uniqueness

Cis-Tert-Butyl 1,3A,4,8B-Tetrahydropyrrolo[3,4-B]Indole-2(3H)-Carboxylate is unique due to its specific stereochemistry and the presence of a tert-butyl group

Properties

IUPAC Name

tert-butyl 3,3a,4,8b-tetrahydro-1H-pyrrolo[3,4-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-8-11-10-6-4-5-7-12(10)16-13(11)9-17/h4-7,11,13,16H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJDWQGAAKUEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)NC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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